N-formyl-3-methyl-N-phenylspiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxamide
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Overview
Description
N-formyl-3-methyl-N-phenylspiro[bicyclo[221]hept-5-ene-7,1’-cyclopropane]-2-carboxamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-formyl-3-methyl-N-phenylspiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with an appropriate amine to form the corresponding amide . This intermediate can then be further functionalized through formylation and other reactions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-formyl-3-methyl-N-phenylspiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-formyl-3-methyl-N-phenylspiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-formyl-3-methyl-N-phenylspiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
- 2,5-Norbornadiene
- 5-Vinyl-2-norbornene
Uniqueness
N-formyl-3-methyl-N-phenylspiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxamide is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-formyl-3-methyl-N-phenylspiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-12-14-7-8-15(18(14)9-10-18)16(12)17(21)19(11-20)13-5-3-2-4-6-13/h2-8,11-12,14-16H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENDNWOXFGYWMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C=CC(C1C(=O)N(C=O)C3=CC=CC=C3)C24CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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